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Compound of Interest

Compound Name: 4-O-Demethylisokadsurenin D

Cat. No.: B14749493 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of 4-O-
Demethylisokadsurenin D, a lignan isolated from the aerial parts of Piper kadsura (Choisy)

Ohwi, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols

outlined below are intended to assist in the structural elucidation, identification, and

quantification of this compound.

Introduction
4-O-Demethylisokadsurenin D belongs to the dibenzocyclooctadiene class of lignans, a

group of naturally occurring phenols known for their diverse biological activities. Accurate

structural and quantitative analysis is crucial for its development as a potential therapeutic

agent. This document provides detailed protocols for NMR and MS analysis, along with

expected data presented in a clear, tabular format.

NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural

elucidation of organic molecules. For 4-O-Demethylisokadsurenin D, ¹H and ¹³C NMR are

essential for confirming the carbon skeleton and the stereochemistry of the molecule.

Experimental Protocol: NMR Spectroscopy
Sample Preparation:
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Weigh approximately 5-10 mg of purified 4-O-Demethylisokadsurenin D.

Dissolve the sample in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Spectral width: -2 to 12 ppm.

Acquisition time: ~3 seconds.

Relaxation delay: 2 seconds.

Number of scans: 16-64, depending on sample concentration.

¹³C NMR:

Pulse sequence: Proton-decoupled pulse experiment.

Spectral width: 0 to 220 ppm.

Acquisition time: ~1.5 seconds.

Relaxation delay: 2 seconds.

Number of scans: 1024-4096, depending on sample concentration.

2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters should be

utilized as per the instrument's software recommendations to establish connectivity and long-

range correlations.
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Data Presentation: NMR Spectral Data
While the specific, experimentally determined high-resolution NMR data for 4-O-
Demethylisokadsurenin D is not readily available in the searched literature, the following

tables represent the expected chemical shift ranges for key functional groups in related

dibenzocyclooctadiene lignans.[1][2][3] This information can be used as a reference for

interpreting experimentally acquired spectra.

Table 1: Expected ¹H NMR Chemical Shifts for 4-O-Demethylisokadsurenin D

Protons
Expected Chemical Shift
(ppm)

Multiplicity

Aromatic-H 6.0 - 7.5 s, d, m

OCH₃ 3.5 - 4.0 s

O-CH₂-O 5.8 - 6.2 d

Aliphatic CH, CH₂ 1.5 - 3.0 m

CH₃ 0.8 - 1.5 d, s

Table 2: Expected ¹³C NMR Chemical Shifts for 4-O-Demethylisokadsurenin D

Carbon Expected Chemical Shift (ppm)

C=O 190 - 210

Aromatic C 100 - 160

O-C-O 95 - 105

OCH₃ 55 - 65

Aliphatic C 20 - 50

Mass Spectrometric Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and elemental

composition of 4-O-Demethylisokadsurenin D, and to gain structural information through
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fragmentation analysis.

Experimental Protocol: Mass Spectrometry
Sample Preparation:

Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or

acetonitrile) at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a

solvent compatible with the ionization source.

Instrumentation and Parameters:

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is

recommended for accurate mass measurements.

Ionization Source: Electrospray ionization (ESI) is a common and suitable method for this

class of compounds.

Analysis Mode:

Full Scan (MS1): Acquire data in positive or negative ion mode over a mass range of m/z

100-1000 to determine the parent ion's mass-to-charge ratio.

Tandem MS (MS/MS): Select the parent ion and subject it to collision-induced dissociation

(CID) to obtain fragment ions. This provides valuable structural information.

Typical ESI Conditions:

Capillary voltage: 3-4 kV.

Nebulizer gas (N₂): 1-2 Bar.

Drying gas (N₂): 8-10 L/min.

Drying gas temperature: 180-220 °C.
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Data Presentation: Mass Spectrometry Data
The expected mass spectrometry data for 4-O-Demethylisokadsurenin D is summarized

below.

Table 3: Expected Mass Spectrometry Data for 4-O-Demethylisokadsurenin D

Parameter Expected Value

Molecular Formula C₂₂H₂₆O₇

Exact Mass 402.1678

[M+H]⁺ 403.1751

[M+Na]⁺ 425.1570

Key MS/MS Fragments

Loss of methyl (-15 Da), methoxy (-31 Da), and

fragments corresponding to the

dibenzocyclooctadiene core.

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the NMR and MS analysis of 4-O-
Demethylisokadsurenin D.
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Sample Preparation

Spectroscopic Analysis

Data Processing & Elucidation

Isolation of 4-O-Demethylisokadsurenin D

Purification (e.g., HPLC)

NMR Data Acquisition
(1H, 13C, 2D)

Dissolve in
deuterated solvent

MS Data Acquisition
(Full Scan, MS/MS)

Dilute in
MS-grade solvent

NMR Spectral Processing
(Phasing, Baseline Correction)

MS Data Processing
(Peak Picking, Formula Generation)

Structure Elucidation

Mass Spectrometry (MS) - Molecular Formula
- Molecular Weight

Final Structure of
4-O-Demethylisokadsurenin D

Provides Elemental Composition

1D NMR (¹H, ¹³C) - Functional Groups
- Number of Protons/Carbons

2D NMR (COSY, HSQC, HMBC)
- H-H Connectivity
- C-H Connectivity

- Long-range CorrelationsGuides 2D Analysis

Identifies Key Moieties

Confirms Bonding Framework
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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